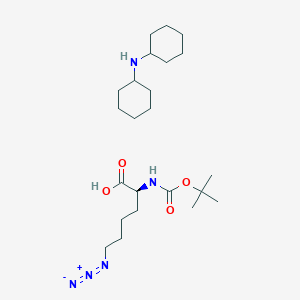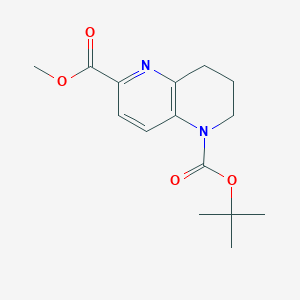
Boc-e-Azido-Nle-OH DCHA
Übersicht
Beschreibung
Boc-e-azido-Nle-OH DCHA is a lysine-derived building block used in “click chemistry” and other reactions involving azides . The azido moiety may also be selectively converted into an amino group with triphenylphosphine in the presence of water .
Synthesis Analysis
The synthesis of this compound involves the use of azides and the process of "click chemistry" . The azido moiety may also be selectively converted into an amino group with triphenylphosphine in the presence of water .Molecular Structure Analysis
The molecular weight of this compound is 453.63 . Its chemical formula is C₁₁H₂₀N₄O₄ · C₁₂H₂₃N . The IUPAC name is (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid .Chemical Reactions Analysis
This compound is used in “click chemistry” and other reactions involving azides . The azido moiety may also be selectively converted into an amino group with triphenylphosphine in the presence of water .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in methanol . The storage temperature is less than -15°C .Wirkmechanismus
Target of Action
Boc-e-azido-Nle-OH DCHA is primarily used as a building block in “click chemistry” and other reactions involving azides . The compound’s primary target is the azide group, which it interacts with during these reactions .
Mode of Action
The mode of action of this compound involves its interaction with the azide group. The azido moiety of this compound can be selectively converted into an amino group with triphenylphosphine in the presence of water . This conversion is a key part of the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in “click chemistry” and other reactions involving azides . The compound’s ability to convert its azido moiety into an amino group can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight (45363) and chemical formula (C₁₁H₂₀N₄O₄ · C₁₂H₂₃N) suggest that it may have certain bioavailability characteristics .
Result of Action
The result of this compound’s action is the conversion of its azido moiety into an amino group . This conversion can have various molecular and cellular effects, depending on the specific context of the reaction in which the compound is used.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to convert its azido moiety into an amino group requires the presence of water . Other environmental factors, such as temperature and pH, may also influence the compound’s action, efficacy, and stability.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-e-azido-Nle-OH DCHA has several advantages for lab experiments. It is relatively easy to synthesize using SPPS methodology, and it has a high binding affinity for the GHSR, which makes it a useful tool for studying the regulation of appetite, energy balance, and insulin secretion. However, this compound has some limitations for lab experiments. It is a synthetic peptide, and its effects may not accurately reflect the effects of natural ghrelin. Additionally, this compound has potential toxicity and safety concerns, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on Boc-e-azido-Nle-OH DCHA. One area of research is the development of analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity. Another area of research is the exploration of the therapeutic potential of this compound in the treatment of growth hormone deficiency, obesity, and diabetes. Additionally, further research is needed to understand the mechanisms underlying the effects of this compound on glucose metabolism and insulin secretion. Overall, this compound is a promising tool for scientific research and has potential applications in the development of novel therapeutics for metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Klickchemie-Baustein
„Boc-e-Azido-Nle-OH DCHA“ dient als Lysin-basierter Baustein für die Klickchemie, eine Klasse biokompatibler chemischer Reaktionen, die aufgrund ihrer hohen Spezifität und Effizienz in der Biokonjugation, Materialwissenschaft und Wirkstoffforschung weit verbreitet sind .
Synthese von Heterocyclen
Organische Azide, wie „this compound“, sind entscheidend für die Synthese verschiedener Heterocyclen, bei denen es sich um Verbindungen handelt, die Ringe mit mindestens einem anderen Atom als Kohlenstoff aufweisen. Zu diesen Heterocyclen gehören Pyrrole, Pyrazole, Isoxazole, Oxazole, Thiazole, Oxazine und Pyrimidine .
Aminogruppen-Umwandlung
Die Azidogruppe von „this compound“ kann in Gegenwart von Wasser selektiv unter Verwendung von Triphenylphosphin in eine Aminogruppe umgewandelt werden. Diese Umwandlung ist wertvoll bei der Synthese von Peptiden und anderen stickstoffhaltigen Verbindungen .
Peptidkupplungsreagenz
Diese Verbindung kann als Reagenz in Peptidkupplungsreaktionen verwendet werden, die für die Herstellung langer Ketten von Aminosäuren oder Peptiden unerlässlich sind. Sie ist besonders nützlich aufgrund ihrer geschützten Aminogruppe, die nach der Kupplungsreaktion entschützt werden kann .
Festphasensyntheseharz
„this compound“ kann in Festphasensyntheseharzen für die Peptidsynthese verwendet werden. Die Festphasensynthese ist eine Methode, bei der Moleküle an einer Perle gebunden und schrittweise in einem einzigen Reaktionsgefäß synthetisiert werden .
Eigenschaften
IUPAC Name |
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H20N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h11-13H,1-10H2;8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t;8-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKRXJIVIFRMG-WDBKTSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)



![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)
![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)